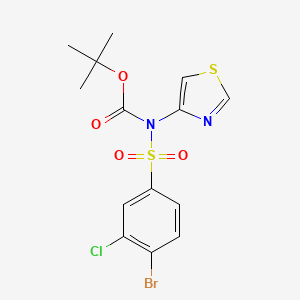![molecular formula C15H12O B12075335 (4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12075335.png)
(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanol is an organic compound that consists of an ethynyl group attached to a biphenyl structure, with a methanol group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanol typically involves the reaction of 4-bromo-1,1’-biphenyl with ethynylmagnesium bromide, followed by a Grignard reaction to introduce the methanol group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanol may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like sodium amide (NaNH2) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce ethyl-substituted biphenyl derivatives.
Scientific Research Applications
(4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which (4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanol exerts its effects involves interactions with various molecular targets. The ethynyl group can participate in π-π stacking interactions, while the methanol group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylbiphenyl: Similar structure but lacks the methanol group.
4-Vinylbiphenyl: Contains a vinyl group instead of an ethynyl group.
4-Biphenylmethanol: Lacks the ethynyl group but has a similar biphenyl structure with a methanol group.
Uniqueness
(4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both the ethynyl and methanol groups, which provide distinct reactivity and interaction capabilities. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H12O |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
[4-(4-ethynylphenyl)phenyl]methanol |
InChI |
InChI=1S/C15H12O/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h1,3-10,16H,11H2 |
InChI Key |
SBHSZRALQUDITM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


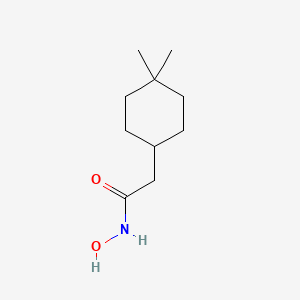
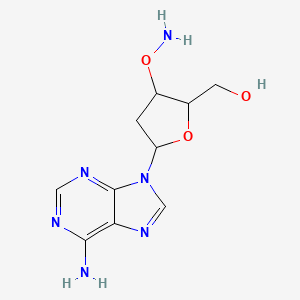
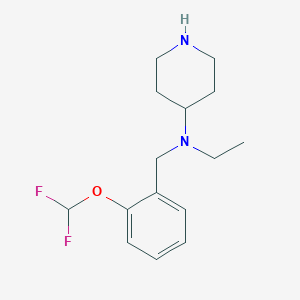
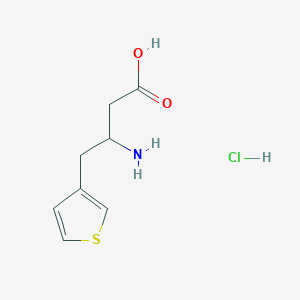








![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid](/img/structure/B12075344.png)
